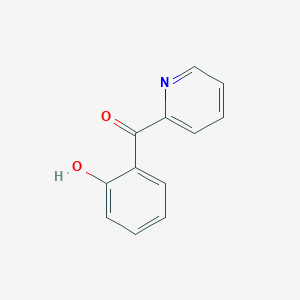

Methanone, (2-hydroxyphenyl)-2-pyridinyl-

Vue d'ensemble

Description

“Methanone, (2-hydroxyphenyl)-2-pyridinyl-” is a chemical compound with the molecular formula C13H10O2 . It is also known by other names such as Benzophenone, 2-hydroxy-; o-Benzoylphenol; o-Hydroxybenzophenone; Phenyl 2-hydroxyphenyl ketone; 2-Hydroxybenzophenone; ortho-Hydroxybenzophenone .

Synthesis Analysis

The synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones has been achieved via the photo-induced rearrangement of 2′-arylisoflavones . This process occurs in ethanol under an argon atmosphere at room temperature . The method does not require any transition metal catalyst, oxidant, or additives .Molecular Structure Analysis

The molecular structure of “Methanone, (2-hydroxyphenyl)-2-pyridinyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique

Synthesis and Characterization

Organotin(IV) Complexes Synthesis : Methanone, (2-hydroxyphenyl)-2-pyridinyl- derivatives were used in synthesizing new organotin(IV) complexes. These complexes exhibited significant antibacterial activities, showing potential as drugs, especially the dibutyltin(IV) derivative (Singh, Singh, & Bhanuka, 2016).

Photo-induced Rearrangement : Methanone, (2-hydroxyphenyl)-2-pyridinyl- derivatives were used for synthesizing fused phenyl methanones via photo-induced rearrangement of arylisoflavones. This process is efficient and environmentally friendly due to the use of ethanol as the solvent (Wang, Zhang, Wang, Liang, & Zhang, 2019).

Crystal and Molecular Structure Analysis : The compound's crystal and molecular structure have been analyzed, providing insights into its potential applications in materials science and drug design (Lakshminarayana et al., 2009).

Biological and Photophysical Applications

Neuroprotective Activities : Certain derivatives of methanone, (2-hydroxyphenyl)-2-pyridinyl-, like chromones, have shown significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells (Yoon, Lee, Sung, & Kim, 2006).

Photophysics Studies : The photophysical characteristics of certain analogues were studied to understand the balance between intramolecular charge transfer and excited state intramolecular proton transfer, revealing complex behaviors useful in developing advanced photophysical materials (Behera, Karak, & Krishnamoorthy, 2015).

Synthesis of Other Derivatives

- Pyrazole Derivatives Synthesis : A regioselective procedure using methanone, (2-hydroxyphenyl)-2-pyridinyl-, for synthesizing pyrazole derivatives via 1,3-dipolar cycloaddition was reported. This method is significant for developing new pharmacologically active compounds (Alizadeh, Moafi, & Zhu, 2015).

Environmental and Chemical Analysis

- Environmental Fate and Behavior : The study on benzophenone-8, a derivative of methanone, (2-hydroxyphenyl)-2-pyridinyl-, addressed its behavior in aqueous solutions, crucial for understanding its environmental impact and degradation processes (Santos & Esteves da Silva, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity . Therefore, it’s plausible that this compound may also interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the growth of bacteria, acting as an antimicrobial agent.

Biochemical Pathways

It’s reasonable to assume that the compound could interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The metabolism and excretion of the compound would likely depend on its chemical structure and the body’s enzymatic processes .

Result of Action

Based on the antimicrobial activity of similar compounds, it’s plausible that this compound could lead to the death or growth inhibition of bacteria .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of (2-Hydroxyphenyl)(pyridin-2-yl)methanone . For instance, the compound’s reactivity could be affected by the pH of its environment, and its stability could be influenced by temperature and the presence of other reactive substances.

Analyse Biochimique

Biochemical Properties

It has been synthesized and characterized in several studies .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Propriétés

IUPAC Name |

(2-hydroxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTXWHJGSGKFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)

![N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide](/img/structure/B3326041.png)

![Lacosamide impurity I [EP]](/img/structure/B3326056.png)